molecular formula C18H17NO6 B5673130 dimethyl 4'-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate

dimethyl 4'-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate

Cat. No.: B5673130
M. Wt: 343.3 g/mol
InChI Key: CWKFHYNLQGTKJG-UHFFFAOYSA-N
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Description

Dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which includes an acetylamino group, a hydroxy group, and two carboxylate groups. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the acetylation of 4’-amino-4-hydroxybiphenyl, followed by esterification with dimethyl sulfate. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the acetylation and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylate groups can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of 4’-acetylamino-4-oxobiphenyl-2,3-dicarboxylate.

    Reduction: Formation of dimethyl 4’-(amino)-4-hydroxybiphenyl-2,3-dicarboxylate.

    Substitution: Formation of various esters or amides depending on the substituents used.

Scientific Research Applications

Dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxy group can participate in redox reactions, altering the oxidative state of cellular components. The carboxylate groups can interact with metal ions, affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

    Dimethyl 4’-(amino)-4-hydroxybiphenyl-2,3-dicarboxylate: Lacks the acetyl group, resulting in different reactivity and biological activity.

    Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: Shares the acetylamino group but has a different core structure, leading to distinct chemical properties.

Uniqueness: Dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate is unique due to its specific combination of functional groups, which confer a balance of hydrophilic and hydrophobic properties. This balance enhances its solubility and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

dimethyl 3-(4-acetamidophenyl)-6-hydroxybenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-10(20)19-12-6-4-11(5-7-12)13-8-9-14(21)16(18(23)25-3)15(13)17(22)24-2/h4-9,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFHYNLQGTKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334101
Record name Dimethyl 4'-acetamido-4-hydroxy-2,3-biphenyldicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69836-66-4
Record name Dimethyl 4'-acetamido-4-hydroxy-2,3-biphenyldicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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